![molecular formula C21H22N4OS B2805060 N-cyclopentyl-2-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]acetamide CAS No. 932970-32-6](/img/no-structure.png)

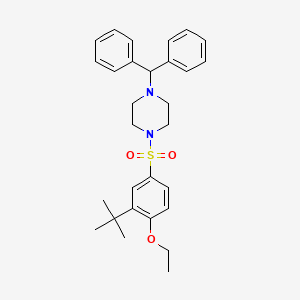

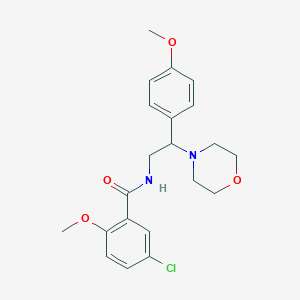

N-cyclopentyl-2-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

While there isn’t specific information available on the synthesis of “N-cyclopentyl-2-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]acetamide”, there are studies on the synthesis of similar compounds. For instance, a series of novel N-(2-(quinazolin-2-yl)phenyl)benzamide derivatives were designed and synthesized . The introduction of an aryl group with a basic amide side chain on the 4′ position linked to the amide of the C-2 substituted quinazoline scaffold was found to be an effective approach to improve the anti-angiogenic activity of quinazoline derivatives .Aplicaciones Científicas De Investigación

Biological Applications

Quinazolinones, the core structure of the compound, have broad applications in the biological field . They are widely studied for their potential biological activities.

Pharmaceutical Applications

Quinazolinones are also extensively used in the pharmaceutical industry . They are part of the active ingredients in several drugs due to their diverse biological activities.

Material Science Applications

Quinazolinones have found applications in the material fields . They can be used in the synthesis of various materials due to their versatile chemical structure.

Antifungal Applications

Quinazoline derivatives have been reported to show significant antifungal activities . They can be used in the development of new antifungal drugs.

Anticancer Applications

Quinazoline derivatives are known for their anticancer properties . They can inhibit the growth of cancer cells and are used in the development of anticancer drugs.

Anti-inflammatory Applications

Quinazoline derivatives have anti-inflammatory properties . They can be used in the treatment of various inflammatory diseases.

Antibacterial Applications

Quinazoline derivatives have been found to be effective against various bacterial strains . They can be used in the development of new antibacterial drugs.

Antioxidant Applications

Quinazoline derivatives have antioxidant properties . They can be used in the prevention of diseases caused by oxidative stress.

Direcciones Futuras

While there isn’t specific information on the future directions of “N-cyclopentyl-2-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]acetamide”, research on similar compounds suggests that they have potential for further development . The search for pharmaceuticals targeting angiogenesis in tumors is a promising strategy for the development of cancer therapy .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-cyclopentyl-2-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]acetamide involves the reaction of 2-chloro-N-cyclopentylacetamide with 4-[(2-aminoquinazolin-4-yl)sulfanyl]aniline in the presence of a base to form the desired product.", "Starting Materials": [ "2-chloro-N-cyclopentylacetamide", "4-[(2-aminoquinazolin-4-yl)sulfanyl]aniline", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 2-chloro-N-cyclopentylacetamide in a suitable solvent (e.g. DMF, DMSO) and add a base (e.g. sodium hydroxide) to the solution.", "Step 2: Add 4-[(2-aminoquinazolin-4-yl)sulfanyl]aniline to the reaction mixture and stir at room temperature for several hours.", "Step 3: Purify the crude product by column chromatography or recrystallization to obtain N-cyclopentyl-2-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]acetamide as a solid." ] } | |

Número CAS |

932970-32-6 |

Nombre del producto |

N-cyclopentyl-2-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]acetamide |

Fórmula molecular |

C21H22N4OS |

Peso molecular |

378.49 |

Nombre IUPAC |

N-cyclopentyl-2-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]acetamide |

InChI |

InChI=1S/C21H22N4OS/c26-19(22-15-5-1-2-6-15)13-14-9-11-16(12-10-14)23-20-17-7-3-4-8-18(17)24-21(27)25-20/h3-4,7-12,15H,1-2,5-6,13H2,(H,22,26)(H2,23,24,25,27) |

Clave InChI |

WLJWYYPEXHVUDX-UHFFFAOYSA-N |

SMILES |

C1CCC(C1)NC(=O)CC2=CC=C(C=C2)NC3=NC(=S)NC4=CC=CC=C43 |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-1-{[(2-chlorophenyl)methyl]carbamoyl}-N-(4-methylphenyl)methanecarbonimidoyl cyanide](/img/structure/B2804978.png)

![[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-(2H-triazol-4-yl)methanone](/img/structure/B2804986.png)

![3-(2-pyridyl)-6-[2-(2-pyridyl)ethyl]isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2804989.png)

![1-[2-(3-Fluorophenyl)-2-methoxyethyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2804991.png)

![4-{[(3'-fluorobiphenyl-4-yl)sulfonyl]amino}-N-(4-methoxyphenyl)benzamide](/img/structure/B2804997.png)

![(E)-2-(diisopropylamino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde O-methyl oxime](/img/structure/B2804998.png)